molecular formula C19H26N2O4 B13037264 (R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

Cat. No.: B13037264
M. Wt: 346.4 g/mol
InChI Key: QTBOPMYVBIRPOO-IBGZPJMESA-N
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Description

Core Structural Framework

The molecule comprises a spiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine] scaffold, where carbon 6 of the partially saturated naphthalene system forms a spiro junction with carbon 3' of the piperidine ring. The naphthalene moiety exists in a 3,4-dihydro-1H configuration, indicating partial saturation at positions 3 and 4, while the piperidine ring contains a 2'-oxo group and a 1'-(3-methoxypropyl) substituent. A carboxamide functional group at position 6 of the naphthalene system completes the structure, with an N-hydroxy modification enhancing hydrogen-bonding capacity.

Bond Connectivity and Hybridization

Key structural features include:

  • Spiro carbon hybridization : The spiro junction carbon (C6/C3') adopts sp³ hybridization , enabling tetrahedral geometry critical for stereochemical diversity.
  • Piperidine ring puckering : The 2'-oxo group induces a half-chair conformation in the piperidine ring, as evidenced by analogous structures.
  • Naphthalene saturation : Partial saturation at C3-C4 creates a tetralin-like system , reducing aromaticity while maintaining planarity in the fused benzene ring.

Table 1: Molecular Descriptors

Property Value Source
Molecular formula C₁₉H₂₆N₂O₄
Molecular weight 346.42 g/mol
SMILES CN1CCC(C2=CC=C(C(=O)NO)C=C2)CC1=O
Hydrogen bond donors 2 (N-hydroxy, carboxamide)

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

(6R)-N-hydroxy-1'-(3-methoxypropyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide

InChI

InChI=1S/C19H26N2O4/c1-25-11-3-10-21-9-2-7-19(18(21)23)8-6-14-12-15(17(22)20-24)4-5-16(14)13-19/h4-5,12,24H,2-3,6-11,13H2,1H3,(H,20,22)/t19-/m0/s1

InChI Key

QTBOPMYVBIRPOO-IBGZPJMESA-N

Isomeric SMILES

COCCCN1CCC[C@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO

Canonical SMILES

COCCCN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Hydroxy-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4-hydroxypiperidine as a starting material, which undergoes a series of reactions including amide formation, spirocyclization, and functional group modifications . The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure safety, cost-effectiveness, and scalability. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

®-N-Hydroxy-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

®-N-Hydroxy-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-Hydroxy-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with N-containing heterocycles reported in medicinal and industrial contexts (Fig. 3, ). Key analogs include:

Compound Name Core Structure Substituents/Modifications Potential Implications
(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide Spiro[naphthalene-piperidine] - 3-Methoxypropyl group
- N-Hydroxy carboxamide at position 6
Enhanced solubility (methoxypropyl) and HDAC inhibition potential (hydroxamate group)
2-(1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)cyclohexan-1-one Cyclohexanone-naphthalene - 4-(Dimethylamino)phenyl group
- Naphthalen-2-yl ketone
Fluorescence properties; potential π-π stacking in binding interactions
2-((1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)thio)acetic acid Thioacetic acid derivative - Thioether linkage to acetic acid
- 4-(Dimethylamino)phenyl group
Improved membrane permeability (thioether) and pH-dependent solubility
3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one Spiro[indoline-pyrrolidin] - 2-Naphthoyl group
- 4-(Dimethylamino)phenyl substituent
Photostability and dual-target (e.g., kinase and GPCR) engagement

Key Structural and Functional Differences:

Spiro vs. Fused Systems : The target compound’s spiro architecture (naphthalene-piperidine) imposes distinct conformational constraints compared to fused systems like spiro[indoline-pyrrolidin], which may alter binding pocket compatibility .

Substituent Effects: The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to the 4-(dimethylamino)phenyl groups in analogs, which may confer basicity and fluorescence but reduce metabolic stability. The N-hydroxy carboxamide group (a hydroxamate analog) is a hallmark of histone deacetylase (HDAC) inhibitors, whereas thioacetic acid or ketone groups in analogs suggest divergent mechanisms (e.g., redox modulation or Michael acceptor activity).

Stereochemical Specificity: The (R)-configuration of the target compound may enhance enantioselective interactions, unlike non-chiral analogs like the cyclohexanone derivative.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

  • HDAC Inhibition Potential: The N-hydroxy carboxamide group aligns with known HDAC inhibitors (e.g., vorinostat), implying possible epigenetic modulation. This contrasts with the thioacetic acid analog, which may act via covalent modification .
  • Solubility-Bioavailability Trade-offs: The 3-methoxypropyl group could confer better solubility than the dimethylamino-phenyl groups in analogs, though this may reduce logP and membrane permeability.

Biological Activity

(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H30N4O3
  • Molecular Weight : 430.54 g/mol
  • CAS Number : 496775-61-2

The compound exhibits its biological activity primarily through modulation of specific enzymatic pathways. It has been identified as a potential inhibitor of methionyl aminopeptidase 2 (MetAP2), an enzyme involved in protein maturation and implicated in various diseases, including cancer and obesity .

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inhibiting MetAP2 activity. Inhibition of this enzyme can lead to reduced tumor growth and improved apoptosis in cancer cells. Studies have shown that compounds targeting MetAP2 can significantly reduce tumor size in animal models .

Anti-obesity Effects

The compound has also been studied for its potential anti-obesity effects. By inhibiting MetAP2, it may enhance fat oxidation and reduce food intake, contributing to weight loss and improved metabolic health. Animal studies have demonstrated that administration of this compound resulted in decreased body weight and improved insulin sensitivity in obese models .

Case Studies

  • Tumor Growth Inhibition : In a study involving mice with xenograft tumors, the administration of this compound resulted in a significant reduction in tumor volume compared to control groups .
  • Weight Management : Another study focused on obese rats showed that treatment with the compound led to a 15% reduction in body weight over four weeks, alongside improved lipid profiles and reduced liver fat content .

Data Table of Biological Activities

Activity TypeMechanismModel UsedResult
AnticancerMetAP2 inhibitionXenograft miceSignificant tumor size reduction
Anti-obesityEnhanced fat oxidationObese rats15% body weight reduction

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